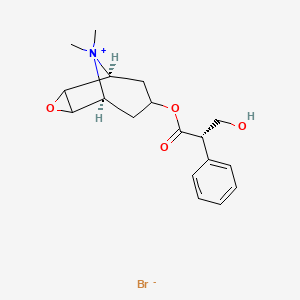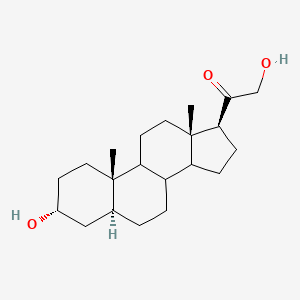
3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is a neurosteroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A receptor (GABA A receptor). This compound is known for its role in modulating neuronal excitability and has been studied for its anxiolytic, anticonvulsant, and sedative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one is synthesized from deoxycorticosterone through a two-step process. The first step involves the reduction of deoxycorticosterone to 5-alpha-dihydrodeoxycorticosterone using the enzyme 5-alpha-reductase. The second step involves the conversion of 5-alpha-dihydrodeoxycorticosterone to this compound using the enzyme 3-alpha-hydroxysteroid oxidoreductase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis typically involves enzymatic reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one has several scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and enzymatic reactions.
Biology: The compound is studied for its role in modulating GABA A receptors and its effects on neuronal excitability.
Medicine: Research focuses on its potential therapeutic applications for anxiety, epilepsy, and other neurological disorders.
Mechanism of Action
The compound exerts its effects by modulating the GABA A receptor. By binding to this receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), leading to increased chloride influx and membrane hyperpolarization. This results in reduced neuronal excitability and has anxiolytic, anticonvulsant, and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: Another neurosteroid that modulates GABA A receptors.
Pregnanolone: Similar in structure and function, also modulates GABA A receptors.
Tetrahydrodeoxycorticosterone: A precursor in the synthesis of 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which influences its binding affinity and modulatory effects on the GABA A receptor. This makes it a valuable compound for studying the structure-activity relationships of neurosteroids .
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-hydroxy-1-[(3R,5S,10S,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15?,16?,17?,18+,20-,21-/m0/s1 |
InChI Key |
CYKYBWRSLLXBOW-CSFFQSOUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4C(=O)CO)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-(1S,2R)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide tartrate](/img/structure/B10763280.png)
![sodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763288.png)
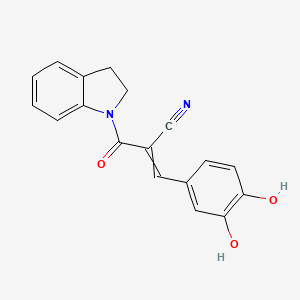
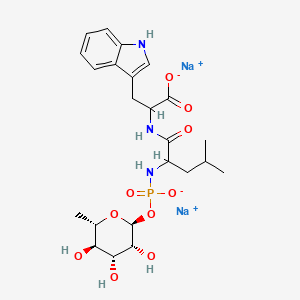
![(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763305.png)
![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide](/img/structure/B10763321.png)
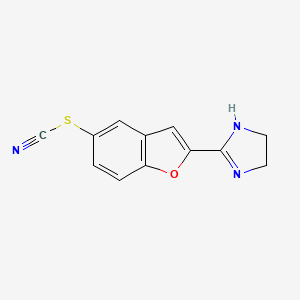
![(2S,3S)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B10763331.png)

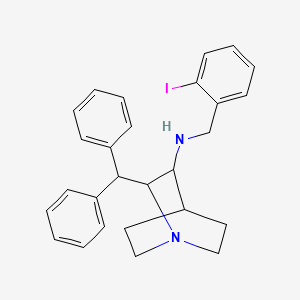
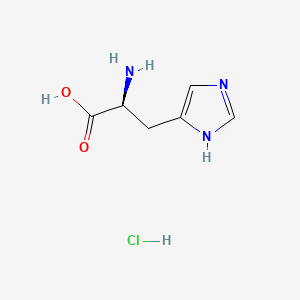
![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)
